N'-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. Its structure includes a chlorophenyl group, a triazole ring, and a methoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of an appropriate ester with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with an aldehyde or ketone (in this case, 2-chlorobenzaldehyde) under acidic or basic conditions to form the Schiff base.
Formation of the Triazole Ring: The final step involves the cyclization of the intermediate product with a suitable thiol reagent to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine (Schiff base) linkage, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes and enzymes.
Anticancer Research: Its structure allows it to interact with various biological targets, making it a candidate for anticancer drug development.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.
Membrane Interaction: Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
CAS No. |
303102-71-8 |
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Molecular Formula |
C20H20ClN5O2S |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20ClN5O2S/c1-3-26-19(14-8-10-16(28-2)11-9-14)24-25-20(26)29-13-18(27)23-22-12-15-6-4-5-7-17(15)21/h4-12H,3,13H2,1-2H3,(H,23,27)/b22-12+ |
InChI Key |
RMFYZIPCJZLYKJ-WSDLNYQXSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2Cl)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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